molecular formula C16H11N3O4 B12900265 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid CAS No. 475474-44-3

2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid

Cat. No.: B12900265
CAS No.: 475474-44-3
M. Wt: 309.28 g/mol
InChI Key: MCBVKVIWPKUHBK-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core substituted with an aminophenyl group at the 2-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the nitration of quinoline derivatives to introduce the nitro group at the 6-position

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, esters, amides, and other substituted quinoline derivatives .

Scientific Research Applications

2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interactions with DNA or other cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for specific applications, such as in the development of fluorescent probes or as a precursor for the synthesis of more complex molecules .

Properties

CAS No.

475474-44-3

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

2-(4-aminophenyl)-6-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C16H11N3O4/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(19(22)23)5-6-14(12)18-15/h1-8H,17H2,(H,20,21)

InChI Key

MCBVKVIWPKUHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O)N

Origin of Product

United States

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